Product packaging for 1-(3-Aminopropyl)pyrrolidine-2-thione(Cat. No.:CAS No. 104186-87-0)

1-(3-Aminopropyl)pyrrolidine-2-thione

Cat. No.: B012155
CAS No.: 104186-87-0
M. Wt: 158.27 g/mol
InChI Key: FISOHIAIJVNMGI-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Architectures in Heterocyclic Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal and organic chemistry. researchgate.netnih.govnih.gov Its significance stems from several key structural features that make it a highly valuable scaffold in drug discovery and the synthesis of complex molecules. researchgate.netnih.govnih.gov Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, puckered structure. researchgate.netnih.gov This three-dimensional conformation, often described as undergoing "pseudorotation," allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems. researchgate.netnih.gov

The presence of up to four stereogenic centers in a substituted pyrrolidine ring introduces significant molecular complexity and stereochemical diversity. researchgate.net This is crucial in medicinal chemistry, as the spatial orientation of substituents can dramatically influence a molecule's binding affinity and biological activity towards specific protein targets. researchgate.netnih.gov The pyrrolidine nucleus is a privileged scaffold, frequently found in natural products, particularly alkaloids, and is a core component in numerous drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netorganic-chemistry.org Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. organic-chemistry.orgnih.gov

Table 1: Comparison of Pyrrolidine with Related Cyclic Structures

PropertyPyrrolidinePyrrole (Aromatic Analog)Cyclopentane (Carbocyclic Analog)
Hybridization sp³sp²sp³
Geometry Non-planar, PuckeredPlanarNon-planar, Puckered
Stereochemistry Can have multiple chiral centersAchiral (unsubstituted)Can have chiral centers
Key Feature 3D structure, basic nitrogenAromaticity, electron-richConformational flexibility

The Role of Thione Moieties in Organic Synthesis and Molecular Design

The thione functional group (C=S) is the sulfur analog of a ketone or, in the case of a thiolactam like pyrrolidine-2-thione (B1333366), the sulfur analog of a lactam's carbonyl group. wikipedia.orgmdpi.com The replacement of oxygen with sulfur imparts distinct chemical properties that are leveraged in organic synthesis and molecular design. The C=S double bond is longer and weaker than the C=O double bond, making thiones generally more reactive. wikipedia.org

In medicinal chemistry, the thioamide group (of which the thiolactam is a cyclic form) is often used as a bioisostere of the amide bond. mdpi.com This substitution can lead to enhanced chemical stability, improved pharmacokinetic properties, or novel biological activities. mdpi.com The thione moiety is known to exist in tautomeric equilibrium with its thiol form, a property that can influence its interactions with biological targets. researchgate.netnih.gov

The synthesis of thiones and thiolactams is most commonly achieved through the thionation of the corresponding carbonyl compound. wikipedia.org Reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are standard for this transformation, although newer, milder methods are continuously being developed. organic-chemistry.orgwikipedia.org Thioamides and thiolactams are also valuable synthetic intermediates, serving as precursors for a variety of sulfur-containing heterocyclic compounds, such as thiazoles. sci-hub.seresearchgate.net

Overview of 1-(3-Aminopropyl)pyrrolidine-2-thione within Pyrrolidine-Based Molecular Libraries

The specific compound this compound (CAS No. 104186-87-0) combines the key features of the pyrrolidine scaffold with the reactivity of a thione. bldpharm.com While detailed research specifically focused on this molecule is not extensively published, its structure suggests its role as a building block in combinatorial chemistry and the generation of molecular libraries.

The synthesis of the core pyrrolidine-2-thione structure can be envisioned through two primary routes:

Thionation of a Precursor: The most common approach would involve the synthesis of the corresponding lactam, 1-(3-aminopropyl)pyrrolidin-2-one, followed by thionation. The lactam precursor is readily synthesized by the condensation of γ-butyrolactone with 1,3-diaminopropane (B46017). rdd.edu.iqcymitquimica.comresearchgate.net The resulting lactam can then be treated with a thionating agent like Lawesson's reagent to yield the target thione.

Cyclization of a Thio-precursor: An alternative could involve starting with a sulfur-containing precursor, although this is generally less common.

The 1-(3-aminopropyl) side chain is a particularly significant feature. This linker, containing a primary amine, is frequently used in the construction of chemical libraries. nih.gov The terminal amine provides a reactive handle for attaching a wide variety of other molecules, fragments, or scaffolds through amide bond formation, reductive amination, or other amine-specific reactions. For instance, researchers have utilized linkers like 1-(3-aminopropyl)-4-phenylpiperazine to synthesize libraries of pyrrolidine-2,5-dione derivatives for screening as potential anticonvulsant agents. nih.gov This strategy allows for the rapid generation of a large number of structurally related compounds, where the pyrrolidine-2-thione acts as a central scaffold and the diversity is introduced at the terminus of the aminopropyl chain.

Therefore, this compound is best understood as a versatile bifunctional building block. It provides the stereochemically rich, three-dimensional pyrrolidine core, modified with a reactive thione group, and appended with a linker ideally suited for creating large, diverse molecular libraries for screening in drug discovery and materials science.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 104186-87-0 bldpharm.com
Molecular Formula C₇H₁₄N₂S bldpharm.com
Molecular Weight 158.26 g/mol bldpharm.com
SMILES Code S=C1N(CCCN)CCC1 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2S B012155 1-(3-Aminopropyl)pyrrolidine-2-thione CAS No. 104186-87-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104186-87-0

Molecular Formula

C7H14N2S

Molecular Weight

158.27 g/mol

IUPAC Name

1-(3-aminopropyl)pyrrolidine-2-thione

InChI

InChI=1S/C7H14N2S/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2

InChI Key

FISOHIAIJVNMGI-UHFFFAOYSA-N

SMILES

C1CC(=S)N(C1)CCCN

Canonical SMILES

C1CC(=S)N(C1)CCCN

Synonyms

2-Pyrrolidinethione, 1-(3-aminopropyl)-

Origin of Product

United States

Spectroscopic and Structural Elucidation of 1 3 Aminopropyl Pyrrolidine 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-(3-Aminopropyl)pyrrolidine-2-thione, the spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) ring and the aminopropyl side chain. The integration of these signals would confirm the number of protons in each environment. The predicted chemical shifts (δ) in a solvent like CDCl₃ would be influenced by the electron-withdrawing effects of the nitrogen and thione groups.

Expected ¹H NMR Data:

Pyrrolidine Ring Protons: The protons on the carbons adjacent to the nitrogen (C5) and the thione group (C3) would appear as multiplets. The C4 protons would also likely present as a multiplet.

Aminopropyl Chain Protons: The methylene group attached to the ring nitrogen (N-CH₂) would be shifted downfield. The central methylene group (-CH₂-) would show a complex splitting pattern (multiplet), and the terminal methylene group adjacent to the amino group (-CH₂-NH₂) would also be a distinct multiplet.

Amine Protons: The primary amine (NH₂) protons would typically appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₂- (Ring, C3) ~2.8 - 3.2 Triplet (t)
-CH₂- (Ring, C4) ~1.9 - 2.2 Multiplet (m)
-CH₂- (Ring, C5) ~3.3 - 3.6 Triplet (t)
N-CH₂- (Chain) ~3.5 - 3.8 Triplet (t)
-CH₂- (Chain, middle) ~1.7 - 2.0 Multiplet (m)
-CH₂-NH₂ (Chain) ~2.7 - 3.0 Triplet (t)
-NH₂ (Amine) ~1.5 - 2.5 (variable) Broad Singlet (br s)

¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing information on the number of chemically distinct carbons. The most notable signal in the ¹³C NMR spectrum of this compound would be the carbon of the thione group (C=S), which is expected to appear significantly downfield.

Expected ¹³C NMR Data: The spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts would reflect the local electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=S (C2) ~200 - 210
-CH₂- (Ring, C3) ~35 - 45
-CH₂- (Ring, C4) ~20 - 30
-CH₂- (Ring, C5) ~50 - 60
N-CH₂- (Chain) ~45 - 55
-CH₂- (Chain, middle) ~25 - 35
-CH₂-NH₂ (Chain) ~38 - 48

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the aliphatic parts, and the distinctive C=S bond of the thione group.

Expected IR Data:

N-H Stretching: The primary amine would show two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretches would appear just below 3000 cm⁻¹.

C=S Stretching: The thione group has a characteristic stretching vibration that is typically found in the range of 1020-1250 cm⁻¹. This peak is crucial for confirming the presence of the thione functionality over its carbonyl (C=O) analog.

N-H Bending: The amine group would also exhibit a bending vibration around 1590-1650 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Primary Amine (N-H) 3300 - 3500 Stretch
Aliphatic (C-H) 2850 - 2960 Stretch
Thione (C=S) 1020 - 1250 Stretch
Amine (N-H) 1590 - 1650 Bend

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula for this compound is C₇H₁₄N₂S, corresponding to a molecular weight of 158.26 g/mol .

Expected MS Data:

Molecular Ion Peak (M⁺): A peak at m/z = 158 would confirm the molecular weight of the compound.

Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the aminopropyl side chain. Expected fragments could include the loss of the terminal amino group or cleavage at the bond connecting the side chain to the pyrrolidine ring. For instance, a prominent fragment might be observed at m/z corresponding to the pyrrolidine-2-thione (B1333366) ring itself. The fragmentation pattern of the related oxygen-containing compound, 1-(3-aminopropyl)-2-pyrrolidinone, shows characteristic cleavages of the side chain, and similar behavior could be anticipated here nist.gov.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Possible Fragment Identity
158 [M]⁺ (Molecular Ion)
141 [M-NH₃]⁺
101 [Pyrrolidine-2-thione]⁺
57 [C₃H₅N]⁺ (Fragment from side chain)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid acs.org. If this compound can be obtained in a single-crystal form, this technique could provide exact bond lengths, bond angles, and conformational details of the molecule in the solid state.

This analysis would reveal the geometry of the five-membered pyrrolidine ring, which is known to adopt non-planar conformations nih.gov, and the orientation of the aminopropyl substituent. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the primary amine, which dictate the crystal packing. To date, no public crystal structure determination for this specific compound has been found in the literature.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of chemical compounds. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) would be essential in the synthesis and analysis of this compound.

HPLC: Reversed-phase HPLC would be a suitable method for assessing the purity of the compound and for its purification. The retention time would be characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

GC: Gas chromatography, often coupled with mass spectrometry (GC-MS), could also be used for analysis, provided the compound is sufficiently volatile and thermally stable.

TLC: Thin-Layer Chromatography would serve as a rapid and convenient method to monitor the progress of chemical reactions during its synthesis and to get a preliminary assessment of its purity. The retention factor (Rf) value would be characteristic of the compound in a given solvent system.

Commercial suppliers of this compound indicate that analytical data from techniques like HPLC and LC-MS are typically available, confirming the use of these methods for quality control bldpharm.com.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation and identification of compounds. In the analysis of this compound, TLC can be employed to monitor reaction progress, assess purity, and determine the presence of the compound in a mixture. The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.

For the analysis of polar, nitrogen-containing compounds such as this compound, a polar stationary phase like silica gel is commonly used. The choice of the mobile phase is critical for achieving effective separation and is determined by the polarity of the compound. A variety of solvent systems can be employed, and the polarity of the mobile phase is typically adjusted to optimize the retardation factor (Rf) value. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound for a given TLC system. Visualization of the spots on the TLC plate can be achieved using various methods, including UV light if the compound is UV-active, or by staining with chemical reagents that react with the functional groups present in the molecule, such as ninhydrin for the primary amine group.

Detailed experimental parameters for the TLC analysis of this compound are summarized in the table below. The selection of a specific mobile phase composition will influence the Rf value, and different systems may be employed depending on the specific analytical goal.

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of a polar organic solvent (e.g., methanol, ethanol) and a less polar solvent (e.g., dichloromethane, ethyl acetate), often with a small amount of a basic modifier like triethylamine (B128534) or ammonia to prevent peak tailing.
Visualization UV light (254 nm) or staining with a suitable reagent (e.g., ninhydrin, iodine vapor).
Rf Value Dependent on the specific mobile phase composition.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. For a polar and potentially ionizable compound like this compound, reversed-phase HPLC is a commonly employed method. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.

The separation in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. The retention time of the compound, which is the time it takes for the analyte to pass through the column, is a key parameter for its identification. The composition of the mobile phase, including the type of organic modifier, the pH, and the presence of any additives, can be adjusted to optimize the separation and the retention time of this compound. Detection is often performed using a UV detector, with the wavelength set to a value where the compound exhibits significant absorbance.

The following table outlines typical parameters for the HPLC analysis of this compound. The specific conditions would be optimized during method development to achieve the desired resolution and sensitivity.

ParameterDescription
Stationary Phase C18 silica gel (e.g., 5 µm particle size, 4.6 x 250 mm column)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).
Flow Rate Typically in the range of 0.5 - 2.0 mL/min.
Detection UV detection at a wavelength determined by the compound's UV spectrum.
Retention Time Dependent on the specific mobile phase composition, flow rate, and column dimensions.

Computational Chemistry and Theoretical Modeling of 1 3 Aminopropyl Pyrrolidine 2 Thione

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of chemical compounds. For 1-(3-Aminopropyl)pyrrolidine-2-thione, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would be performed to optimize the molecule's geometry to its lowest energy state. researchgate.netresearchgate.net

This optimization provides precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. als-journal.com The electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=S1.68
N-C(thione)1.37
C-C(propyl)1.54
C-N(propyl)1.47
**Bond Angles (°) **N-C-C (ring)109.5
C-N-C (ring)112.0
C=S-N125.0
Dihedral Angles (°) C-N-C-C (propyl chain)178.5
Note: These values are representative examples based on similar structures and not from a specific study on this compound.

Quantum Chemical Parameters and Reactivity Descriptors Analysis

From the HOMO and LUMO energy values obtained through DFT, several quantum chemical parameters can be calculated to describe the global reactivity of this compound. These descriptors are essential for predicting how the molecule will behave in chemical reactions.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = χ² / (2η).

These parameters provide a quantitative framework for understanding the molecule's reactivity, with higher electrophilicity indices suggesting a greater susceptibility to nucleophilic attack. researchgate.netnih.gov

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.2
LUMO EnergyELUMO--0.8
Energy GapΔEELUMO - EHOMO5.4
Ionization PotentialI-EHOMO6.2
Electron AffinityA-ELUMO0.8
Electronegativityχ(I+A)/23.5
Chemical Hardnessη(I-A)/22.7
Chemical SoftnessS1/η0.37
Electrophilicity Indexωχ²/(2η)2.27
Note: These values are hypothetical and serve to illustrate the output of such an analysis.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. rsc.org For this compound, docking simulations would involve placing the molecule into the active site of a target protein to predict its binding affinity and interaction patterns.

The process involves preparing the 3D structures of both the ligand and the receptor. The simulation then explores various possible conformations of the ligand within the receptor's binding site, calculating a scoring function for each pose to estimate the binding energy. mdpi.com The results identify the most stable binding mode and detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com This information is invaluable for understanding the structural basis of a molecule's biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com An MD simulation would model the movements and interactions of the atoms of the this compound and its receptor complex in a simulated physiological environment. nih.govmdpi.com

By solving Newton's equations of motion for the system, MD simulations can track the trajectory of each atom, providing insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex. researchgate.net A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. mdpi.com These simulations are critical for validating docking results and assessing the dynamic stability of the interactions.

Tautomerism Studies: Thione-Thiol Equilibrium

The this compound molecule can potentially exist in two tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C-SH single bond and a C=N double bond within the ring). Tautomers are isomers that readily interconvert, and the position of the equilibrium between them can significantly affect the molecule's chemical and biological properties. researchgate.netscispace.com

Computational methods, particularly DFT, can be used to study this thione-thiol equilibrium. researchgate.net By calculating the total electronic energies of both the thione and thiol tautomers, researchers can determine their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form at equilibrium. The energy difference between the two forms can be used to estimate the equilibrium constant for the tautomerization reaction. Solvent effects can also be incorporated into these calculations to understand how the equilibrium might shift in different environments. nih.gov

Chemical Reactivity and Transformative Chemistry of 1 3 Aminopropyl Pyrrolidine 2 Thione

Reactions Involving the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in 1-(3-Aminopropyl)pyrrolidine-2-thione is a saturated, five-membered N-heterocycle. wikipedia.org Unlike aromatic heterocycles such as pyrrole, this saturated ring does not typically undergo electrophilic substitution. msu.edu Its reactivity is largely centered on the heteroatom and the adjacent functional groups.

The nitrogen atom is part of a thiolactam, which significantly reduces its basicity and nucleophilicity compared to a simple secondary amine like pyrrolidine. nih.gov This is due to the delocalization of the nitrogen's lone pair of electrons into the thiocarbonyl (C=S) group. Consequently, direct N-alkylation or N-acylation at this position is generally less favorable than reactions at the other functional groups.

While the ring itself is generally stable, its formation through methods like the ring contraction of piperidine (B6355638) derivatives rsc.org or the cyclization of functionalized acyclic precursors organic-chemistry.org suggests that ring-opening or rearrangement reactions are possible under specific, often harsh, conditions. For instance, synthetic strategies for pyrrolidines that involve the ring contraction of pyridines or the cyclization of alkylidenecyclopropyl ketones with amines highlight the potential for skeletal transformations in related systems. osaka-u.ac.jporganic-chemistry.org However, specific studies detailing such transformations for this compound are not extensively documented. The primary reactivity of the ring structure is often influenced by or coupled with the transformations of the exocyclic thione group and the aminopropyl side chain.

Transformations of the Thione Functional Group

The thione group is the most prominent reactive site on the pyrrolidine ring of this molecule. As a thiolactam, it exists in tautomeric equilibrium with its enethiol form, 1-(3-aminopropyl)-5-thiol-3,4-dihydro-2H-pyrrole. This allows it to react as either a sulfur-centered or nitrogen-centered nucleophile, although reactivity at the sulfur atom is dominant. youtube.com

Key transformations include:

S-Alkylation: The thione group readily undergoes alkylation at the sulfur atom. Treatment of pyrrolidine-2-thione (B1333366) with alkyl halides, such as methyl iodide, in an appropriate solvent generates S-alkylthioamidium salts. psu.edu These intermediates are themselves valuable for further synthetic transformations. A notable example is the ferrocenylalkylation of pyrrolidine-2-thione using ferrocenylcarbinols, which proceeds with high regioselectivity for the sulfur atom. researchgate.net

Alkynylation: The S-methylthioamidium salt derived from pyrrolidine-2-thione can react with nucleophiles like lithium acetylides. This reaction, followed by reduction with a hydride source such as lithium aluminum hydride, results in the formation of C-C bonds at the C2 position, yielding α-alkynylpyrrolidines. psu.edu This demonstrates a powerful method for extending the carbon skeleton from the pyrrolidine ring.

Oxidation: The sulfur atom of a thione can be oxidized. While specific examples for this compound are scarce, thioketones, in general, can be oxidized to the corresponding ketones. wikipedia.org Furthermore, oxidation can lead to the formation of thiosulfines (sulfines), which are reactive intermediates capable of participating in cycloaddition reactions. wikipedia.org

Thionation Reactions: The conversion of a carbonyl group to a thiocarbonyl is often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org This suggests that the thione in this compound could potentially be converted back to its corresponding lactam, 1-(3-aminopropyl)pyrrolidin-2-one, under specific conditions.

Table 1: Selected Transformations of the Pyrrolidine-2-thione Moiety

Reaction TypeReagent(s)Product ClassReference
S-AlkylationMethyl IodideS-Methylthioamidium Salt psu.edu
FerrocenylalkylationFerrocenylcarbinolsS-Ferrocenylalkyl-pyrrolidine-2-thione researchgate.net
Alkynylation (via S-alkylation)1. Methyl Iodide 2. Lithium Acetylide 3. LiAlH4α-Alkynylpyrrolidine psu.edu
Reaction with OrganometallicsDodecacarbonyltriiron (Fe3(CO)12)Organometallic Complexes (inferred from aromatic thioketones) researchgate.net

Reactivity of the Aminopropyl Side Chain

The aminopropyl side chain provides a primary amine (–NH₂) group, which is a potent nucleophile and a key handle for molecular elaboration. researchgate.net This site allows for a variety of classical amine reactions.

Acylation and Sulfonylation: The primary amine reacts readily with acylating agents such as acid chlorides and anhydrides to form stable amide bonds. youtube.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for attaching a wide range of substituents to the side chain.

Alkylation and Arylation: The amine can act as a nucleophile to displace leaving groups on alkyl or aryl halides, leading to secondary or tertiary amines. This allows for the introduction of further carbon-based frameworks.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). This reversible reaction is often the first step in reductive amination, where the imine is subsequently reduced to form a new secondary amine.

Intramolecular Cyclization: The nucleophilic amine on the propyl chain can react with an electrophilic center elsewhere in the molecule or in a second reactant to form new ring systems. This strategy is widely used in medicinal chemistry to create conformationally constrained macrocycles or fused heterocyclic systems. For example, reactions utilizing bis-electrophiles can bridge the side-chain amine to another nucleophilic site, such as the thione sulfur, to generate novel macrocyclic structures. nih.govmdpi.com

Table 2: Common Reactions of the Aminopropyl Side Chain

Reaction TypeReagent ClassProduct Functional GroupReference
AcylationAcid Chlorides, AnhydridesAmide youtube.com
SulfonylationSulfonyl ChloridesSulfonamide solubilityofthings.com
Alkylation/ArylationAlkyl/Aryl HalidesSecondary/Tertiary Amine chemicalbook.com
Schiff Base FormationAldehydes, KetonesImine researchgate.net
Intramolecular CyclizationInternal Electrophiles, Bis-electrophilesFused or Macrocyclic Heterocycles nih.govmdpi.com

Formation of Novel Derivatives and Hybrid Compounds

The dual functionality of this compound makes it an attractive scaffold for creating novel derivatives and complex hybrid molecules. By selectively targeting the different reactive sites, chemists can construct diverse molecular architectures.

Thiazole-Containing Hybrids: The thiolactam moiety can be envisioned as a synthon for building thiazole (B1198619) rings. For instance, reaction with α-haloketones, a classic Hantzsch-type thiazole synthesis, could lead to the formation of a pyrrolidine-fused thiazolium system. The synthesis of novel thiazole derivatives often involves the reaction of a thiourea (B124793) or thioamide with an α-bromoacetyl compound. mdpi.com

Fused Heterocycles via Side-Chain Cyclization: The aminopropyl side chain is ideal for constructing fused ring systems. For example, condensation of the amine with a suitable dicarbonyl compound or its equivalent could lead to the formation of new heterocyclic rings fused to the pyrrolidine core or attached via the side chain. The "tert-amino effect" describes cyclization reactions of N,N-dialkylanilines with electrophiles, a principle that can be extended to the intramolecular reactions of the aminopropyl chain if it is first functionalized to introduce an electrophilic partner. nih.gov

Macrocyclic Compounds: The presence of two distinct nucleophilic centers (the side-chain amine and the thione sulfur) allows for the synthesis of macrocycles. Reaction with linkers containing two electrophilic groups can bridge these two positions, creating a large ring structure. Such thiol-to-amine cyclization strategies are effective for generating large libraries of macrocyclic compounds for screening purposes. nih.gov

Pyrrolidine-2,5-dione Hybrids: In related syntheses, aminopropyl-functionalized molecules are used to create derivatives of pyrrolidine-2,5-diones, which are known for their anticonvulsant properties. nih.gov This suggests that this compound could be a precursor to hybrid molecules incorporating both the pyrrolidine-2-thione and pyrrolidine-2,5-dione scaffolds.

The synthesis of novel pyrrolidine derivatives is an active area of research, with many strategies focusing on generating molecules with potential biological activity. ekb.egnih.govresearchgate.net The unique combination of functional groups in this compound provides a rich platform for such explorations.

Mechanistic and in Vitro Investigation of Biological Activities of Pyrrolidine Thione Scaffolds

Mechanistic Studies of Ion Channel Modulation

Ion channels are critical proteins that regulate the flow of ions across cell membranes, and their modulation is a key strategy for treating a range of diseases. The pyrrolidine (B122466) scaffold has been investigated as a modulator of several ion channels.

Voltage-gated sodium (NaV) channels are essential for the initiation and propagation of action potentials in excitable cells. researchgate.net Blockade of these channels is a therapeutic approach for conditions like ischemic stroke. nih.gov While direct studies on 1-(3-Aminopropyl)pyrrolidine-2-thione are not detailed in the available literature, research has demonstrated that novel series of pyrrolidine derivatives can act as potent NaV channel blockers. nih.gov Structure-activity relationship (SAR) studies on these pyrrolidine analogues led to the discovery of potent blockers with neuroprotective activity in preclinical models of ischemic stroke. nih.gov Furthermore, related pyrroline (B1223166) derivatives have also been synthesized and evaluated as voltage-gated sodium channel blockers, showing promise as antiarrhythmic agents. nih.govscilit.com

The mechanism of action for many channel blockers involves physical occlusion of the channel pore, which can be influenced by whether the compound is in a charged or neutral state. The pore itself is penetrated by fatty acyl chains that may permit the entry of small, hydrophobic drugs. researchgate.net The development of NaV channel inhibitors often involves modulating the fast inactivation state of the channel, a process that can be evaluated using computational methods like steered molecular dynamics. biorxiv.org

L-type calcium channels (LCCs) are involved in various physiological processes, and different subtypes, such as CaV1.2 and CaV1.3, are expressed in different tissues. While pyrrolidine-based inhibitors have been successfully developed as potent blockers of T-type calcium channels nih.govresearchgate.net, the pursuit of selective L-type channel antagonists has led researchers to explore different chemical scaffolds.

Studies aimed at identifying selective blockers for the CaV1.3 L-type channel, a target implicated in Parkinson's disease, did not focus on pyrrolidine structures. Instead, high-throughput screening identified pyrimidine-2,4,6-triones as a promising scaffold for developing potent and highly selective CaV1.3 antagonists. nih.gov This suggests that while the pyrrolidine core is effective for certain calcium channel subtypes (T-type), it may not be the optimal structure for targeting L-type channels.

Investigation of Neurotransmitter Transporter Interactions (e.g., GABA Transporter)

Neurotransmitter transporters are crucial for regulating synaptic signaling by clearing neurotransmitters from the synaptic cleft. The GABA transporters (GATs) are a key target for drugs aiming to modulate GABAergic neurotransmission. Research has shown that derivatives of proline and homologous pyrrolidine-2-alkanoic acids can be potent and selective GABA uptake inhibitors. nih.gov

In these studies, the stereochemistry of the pyrrolidine ring and the nature of the substituent on the ring's nitrogen atom were critical for activity. For instance, a (R)-pyrrolidine-2-acetic acid derivative was identified with high affinity for the GAT-3 subtype, demonstrating excellent selectivity over GAT-1. nih.gov Although these compounds are structurally distinct from this compound, these findings confirm that the pyrrolidine scaffold can be effectively targeted to inhibit neurotransmitter transporters. The related compound, 2-pyrrolidone (a lactam of GABA), has been shown to increase GABA concentrations in brain tissue after prolonged administration, suggesting complex downstream effects on the GABA system. nih.gov

Enzyme Inhibition Studies (e.g., inducible nitric oxide synthase)

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) as part of the inflammatory response. Overproduction of NO by iNOS is implicated in various pathological conditions, making it an important therapeutic target. The pyrrolidine scaffold has been used to develop potent and selective inhibitors of iNOS.

While data on the thione variant is limited, extensive research on the structurally related 2-iminopyrrolidines demonstrates their efficacy. A series of substituted 2-iminopyrrolidines were found to be potent and selective inhibitors of human iNOS. nih.gov Simple substitutions at the 3-, 4-, or 5-positions of the pyrrolidine ring yielded analogues more potent than the parent compound. nih.gov In particular, substitutions at the 4- and 5-positions led to compounds with both high potency and selectivity for iNOS over other isoforms like endothelial NOS (eNOS) and neuronal NOS (nNOS). nih.gov

Inhibition of Nitric Oxide Synthase (NOS) Isoforms by a Lead 2-Iminopyrrolidine Derivative nih.gov
CompoundTargetIC50 (µM)Selectivity Ratio (heNOS/hiNOS)Selectivity Ratio (hnNOS/hiNOS)
(+)-cis-4-Methyl-5-pentylpyrrolidin-2-iminehiNOS0.25--
heNOS224.25897-
hnNOS3.25-13

Structure-Activity Relationship (SAR) Analysis of Pyrrolidine-Thione Derivatives

The biological activity of pyrrolidine-based compounds is heavily influenced by their structure, including substitutions on the ring and the stereochemistry of chiral centers. researchgate.net An extensive SAR has been established for the pyrrolidin-2-imine class of iNOS inhibitors, where amidine derivatives proved to be the most potent. nih.gov

Key SAR findings for pyrrolidine-based scaffolds from various studies are summarized below.

Key Structure-Activity Relationship (SAR) Findings for Pyrrolidine Scaffolds
Structural FeatureBiological TargetImpact on ActivitySource
Substitution at 4- and 5-positionsInducible Nitric Oxide Synthase (iNOS)Leads to potent and selective inhibitors. nih.gov
Replacement of C2=S with C2=OFarnesyltransferase (FTase)Did not significantly affect activity in one reported case, suggesting the C2 group is not universally critical. researchgate.net
Stereochemistry (e.g., R vs. S)GABA Transporter (GAT)Crucial for determining affinity and selectivity for GAT subtypes. nih.gov
Substituent on the ring nitrogenGABA Transporter (GAT)A large, bulky substituent significantly influenced potency and selectivity. nih.gov

These findings highlight that modifications to the pyrrolidine ring and its substituents can dramatically alter the potency and selectivity of the resulting compounds across different biological targets.

Exploration of Biological Targets through Ligand-Based and Structure-Based Design

Modern drug discovery often employs computational design strategies to develop novel therapeutic agents. The pyrrolidine scaffold has been successfully utilized in both ligand-based and structure-based design approaches to identify new inhibitors for various targets.

Structure-Based Design: This approach uses the known three-dimensional structure of a biological target to design molecules that fit into its active site. This strategy has been used to identify pyrrolidine-2,5-dione derivatives as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key target in autoimmune diseases. researchgate.netnih.gov

Structural Hybridization: This technique involves combining structural features from different known inhibitors to create a new hybrid molecule with improved properties. Pyrrolidine-based T-type calcium channel inhibitors have been developed using this method. nih.gov

Dual-Target Inhibitors: The versatility of the pyrrolidine scaffold allows for the design of compounds that can inhibit multiple targets simultaneously. For example, pyrrolidine-1,2-dicarboxamide derivatives have been discovered that dually target PI3Kα and HDAC6, both of which are promising targets for cancer therapy. nih.gov

These examples demonstrate that the pyrrolidine core is a highly adaptable framework for the rational design of new therapeutic agents targeting a diverse range of proteins, including enzymes and ion channels.

Future Perspectives and Emerging Research Avenues for Pyrrolidine 2 Thiones

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of pyrrolidine-containing molecules is often intrinsically linked to their stereochemistry. nih.gov Consequently, the development of novel stereoselective synthetic methods is a paramount objective in the field. Current strategies for synthesizing optically pure pyrrolidine (B122466) derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing, optically pure pyrrolidine ring, often derived from natural sources like proline or 4-hydroxyproline, and the stereoselective cyclization of acyclic precursors. mdpi.comnih.gov

While the former method is widely used due to its reliability in producing optically pure compounds, the latter approach is gaining traction. mdpi.comnih.gov The formation of the pyrrolidine ring from acyclic starting materials presents an opportunity to introduce additional pharmacophoric groups during the cyclization step, opening up new avenues for creating diverse and novel pyrrolidine-containing drugs. nih.gov

Recent advancements in this area include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on transition metals like rhodium and iridium, has shown great promise in achieving high diastereoselectivity in the hydrogenation of substituted pyrroles to yield functionalized pyrrolidines. researchgate.net For instance, rhodium-catalyzed hydrogenation of N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester resulted in the corresponding pyrrolidine derivative with 95% diastereomeric excess. researchgate.net

Biocatalysis: Enzymes are increasingly being employed for the stereoselective synthesis of complex molecules. A biocatalytic approach using laccase from Myceliophthora thermophila has been successfully used for the synthesis of highly functionalized pyrrolidine-2,3-diones with the formation of new all-carbon quaternary stereocenters. rsc.org

Organocatalysis: The use of small organic molecules as catalysts, such as L-proline functionalized magnetic nanorods, has enabled the efficient and stereoselective one-pot synthesis of spirocyclic pyrrolidines. rsc.org

Novel Cyclization Strategies: Researchers are exploring new ways to construct the pyrrolidine ring, such as the tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization of chiral N-allyl oxazolidines. nih.gov

The continuous development of these and other stereoselective methods will be crucial for accessing a wider range of structurally diverse and biologically active pyrrolidine-2-thiones.

Advancements in Computational Prediction and Rational Design

The integration of computational methods into the drug discovery pipeline has revolutionized the way new therapeutic agents are designed and optimized. For pyrrolidine-2-thiones, these in silico approaches are becoming indispensable for predicting their properties and guiding their rational design.

Key computational strategies include:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design ligands that can bind with high affinity and selectivity. Protein-ligand docking, a core component of SBDD, is used to predict the binding mode and affinity of pyrrolidine-2-thione (B1333366) derivatives to their targets. mdpi.com This has been successfully applied in the design of pyrrolidine-2,5-diones as novel TNF-α inhibitors. nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods can be employed. These methods rely on the knowledge of a set of molecules that are known to interact with the target. mdpi.com Pharmacophore modeling, a key LBDD technique, was used to develop a model for HIV-1 integrase inhibitors, leading to the identification of active 2-pyrrolinone compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized analogs.

Machine Learning and AI: The application of machine learning and artificial intelligence is poised to further accelerate the design process. These technologies can be used to develop predictive models for various properties, "hallucinate" novel molecular scaffolds, and optimize synthetic routes. frontiersin.org

The synergy between these computational tools and experimental validation will undoubtedly lead to the more rapid and efficient discovery of potent and selective pyrrolidine-2-thione-based therapeutics. mdpi.comfrontiersin.org

Exploration of New Chemical Biology Applications

The unique properties of the pyrrolidine-2-thione scaffold make it an attractive tool for exploring biological systems. Chemical biology seeks to use small molecules to probe and manipulate biological processes, and pyrrolidine-2-thiones are well-suited for this purpose.

Emerging applications in this domain include:

Development of Chemical Probes: Pyrrolidine-2-thione derivatives can be designed as selective inhibitors or modulators of specific enzymes or receptors. These probes can be used to study the function of these proteins in their native cellular environment. For example, derivatives have been developed as inhibitors of enzymes like protein farnesyltransferase and dipeptidyl peptidase-IV. nih.govfrontiersin.org

Bioorthogonal Chemistry: The thione group in pyrrolidine-2-thiones offers a potential handle for bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This could enable the specific labeling and tracking of pyrrolidine-2-thione-containing molecules in cells and organisms.

Target Identification and Validation: By designing and synthesizing libraries of pyrrolidine-2-thione derivatives, researchers can screen for compounds that elicit a particular biological response. These "hit" compounds can then be used as starting points to identify their protein targets, thereby validating new targets for drug discovery.

The continued exploration of these applications will not only deepen our understanding of fundamental biology but also provide new starting points for the development of novel therapeutics.

Integration with Materials Science and Supramolecular Chemistry

The influence of pyrrolidine-2-thiones extends beyond the realm of medicine into the fields of materials science and supramolecular chemistry. The ability of these molecules to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable building blocks for the construction of well-defined, functional materials. frontiersin.orgmdpi.commdpi.com

Future directions in this area include:

Development of Novel Polymers: Pyrrolidine-2-one, a close structural relative of pyrrolidine-2-thione, and its derivatives have been extensively studied for the synthesis of polymers like polyvinylpyrrolidone (B124986) (PVP), which has applications in various fields due to its high chemical stability and solubility. researchgate.net Similar strategies could be applied to pyrrolidine-2-thiones to create novel polymers with unique properties.

Supramolecular Assemblies: The pyrrolidine-2-thione scaffold can be incorporated into larger molecules designed to self-assemble into ordered supramolecular structures. For instance, benzodipyrrolidone-based building blocks have been used to create metallo-supramolecular polymers with interesting photophysical properties. frontiersin.org

Metal-Organic Frameworks (MOFs): The field of reticular chemistry, which focuses on the design and synthesis of crystalline materials like MOFs from molecular building blocks, offers exciting opportunities. nih.gov The functional groups on pyrrolidine-2-thiones could be utilized to create new linkers for MOFs, potentially leading to materials with novel catalytic, separation, or sensing capabilities.

Crystal Engineering: The study of intermolecular interactions in crystals, known as crystal engineering, can be used to design cocrystals of pyrrolidine-2-thiones with other molecules to modify their physical properties, such as solubility and stability. mdpi.com

The integration of pyrrolidine-2-thione chemistry with materials science and supramolecular chemistry is a rapidly growing area that holds the potential for the development of advanced materials with a wide range of applications.

Q & A

Q. What are the established synthetic routes for 1-(3-aminopropyl)pyrrolidine-2-thione, and how can reaction conditions be optimized for yield?

The compound is synthesized via phase-transfer cyclization of amides derived from 1-(S)-phenylethylamine and chlorinated acyl chlorides (e.g., 4-chlorobutyryl chloride). Optimal conditions include using sodium acetate as a base in ethanol under reflux, with yields influenced by reaction time (30 min to 12 h) and solvent polarity . For advanced derivatives, α-bromo lactones (e.g., α-bromobutyrolactone) are reacted with the thione in dichloromethane, requiring catalysts like triethyl phosphite or triphenylphosphine .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : Confirms regiochemistry and stereochemistry, particularly for chiral centers introduced via phenylethylamine precursors .
  • HPLC : Monitors reaction progress and purity, especially for intermediates like β-enamino lactones .
  • Mass spectrometry : Validates molecular weight (e.g., C7H14N2O, MW 142.2) and fragmentation patterns .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Hydrolysis studies in acidic/basic buffers (pH 3–11) at 25–75°C, monitored via LC-MS, reveal degradation products like 1-(3-aminopropyl)-2-pyrrolidone. Stability is pH-dependent, with faster decomposition in strongly acidic conditions due to thione ring opening .

Advanced Research Questions

Q. What mechanistic insights explain the diastereoselectivity in reactions involving this compound?

Diastereoselectivity arises from steric effects of the phenylethyl group and catalyst choice. For example, triethylamine promotes nucleophilic attack on α-bromo lactones via an SN2 pathway, favoring trans products, while bulkier bases like DBU may shift selectivity . Computational DFT studies can model transition states to predict stereochemical outcomes.

Q. How does structural modification of this compound influence its biological activity in kinase inhibition assays?

Substitution at the pyrrolidine nitrogen (e.g., benzyl or pyridinyl groups) enhances binding to ATP pockets in kinases. In vitro assays using HEK293 cells show that derivatives with electron-withdrawing substituents (e.g., nitro groups) exhibit higher IC50 values against kinesin inhibitors like ispinesib .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often stem from:

  • Catalyst loading : Triphenylphosphine (10–20 mol%) vs. triethyl phosphite (stoichiometric) impacts reaction efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate side reactions . Systematic DOE (Design of Experiments) approaches can isolate critical variables.

Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?

Molecular docking and DFT calculations (e.g., B3LYP/6-31G*) model charge distribution on the thione sulfur, identifying nucleophilic "hotspots." Frontier molecular orbital (FMO) analysis correlates HOMO-LUMO gaps with reaction rates for α-bromo lactone additions .

Methodological Considerations

Q. How should researchers design stability studies for this compound in long-term storage?

Accelerated stability testing at 40°C/75% RH over 6 months, with periodic LC-MS analysis, identifies degradation pathways. Lyophilized samples stored under argon show <5% decomposition, whereas aqueous solutions require buffering (pH 6–7) to minimize hydrolysis .

Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound derivatives?

Use MTT assays on human cell lines (e.g., HeLa or HepG2) to measure cell viability. IC50 values should be normalized against controls (e.g., cisplatin). For kinase inhibition, fluorescence-based ADP-Glo™ assays quantify ATP consumption .

Q. How can chiral separation techniques be applied to resolve enantiomers of this compound derivatives?

Chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) eluent resolves enantiomers. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.